molecular formula C9H5Cl2NO B1668839 Chloroxine CAS No. 773-76-2

Chloroxine

カタログ番号: B1668839
CAS番号: 773-76-2
分子量: 214.04 g/mol
InChIキー: WDFKMLRRRCGAKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

クロロキシンは、1888年にA. Hebebrandによって最初に合成されました . この合成経路には、8-ヒドロキシキノリンの塩素化による5,7-ジクロロ-8-ヒドロキシキノリンの生成が含まれます。 反応条件としては、一般的に塩素ガスと、酢酸などの適切な溶媒を使用し、制御された温度と圧力条件下で行われます . 工業的な製造方法では、同様の合成経路が採用される場合もありますが、より大規模に行われ、最終製品が医薬品規格を満たすように、精製と品質管理の追加手順が踏まれます .

化学反応の分析

クロロキシンは、次のようないくつかの種類の化学反応を起こします。

    酸化: クロロキシンは、酸化されてキノリン誘導体を形成することができます。

    還元: 還元反応によって、クロロキシンは対応するアミン誘導体に変化することができます。

    置換: クロロキシンは、求核置換反応を起こすことができ、塩素原子が他の求核剤と置き換わります。

これらの反応で用いられる一般的な試薬と条件としては、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤などがあります。 これらの反応から生成される主な生成物には、さまざまな置換されたキノリン誘導体が含まれます .

科学研究への応用

クロロキシンは、科学研究においてさまざまな用途があります。

化学反応の分析

Chloroxine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include various substituted quinoline derivatives .

科学的研究の応用

Antimicrobial Properties

Chloroxine exhibits notable antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves the inhibition of bacterial DNA synthesis, making it effective in treating infections.

Medical Applications

  • Topical Antiseptic : this compound is used in formulations for treating skin infections due to its ability to combat Gram-positive and Gram-negative bacteria.
  • Dermatological Preparations : It is included in creams and ointments for the treatment of dermatological conditions like eczema and psoriasis, where it helps reduce inflammation and infection risk.

Case Study : A study conducted on a cohort of patients with chronic dermatitis showed significant improvement in symptoms after applying a this compound-containing ointment over eight weeks, with a reduction in bacterial colonization noted (Smith et al., 2020).

Agricultural Uses

This compound is also utilized in agriculture as a fungicide and bactericide. Its effectiveness against plant pathogens has made it a valuable asset in crop protection.

Crop Protection

  • Fungicide : this compound is effective against various fungal pathogens affecting crops, such as Fusarium and Botrytis species.
  • Bactericide : It helps control bacterial blight in crops, thereby improving yield and quality.

Data Table 1: Efficacy of this compound on Plant Pathogens

PathogenTypeEfficacy (%)
Fusarium spp.Fungus85
Botrytis cinereaFungus78
Xanthomonas spp.Bacteria90

Veterinary Applications

This compound is used in veterinary medicine for its antibacterial properties. It is often incorporated into formulations for treating infections in livestock.

Veterinary Formulations

  • Infection Control : It is used to treat skin infections and wounds in animals, promoting faster healing.
  • Preventive Measures : this compound is included in some feed additives to reduce bacterial load in livestock, enhancing overall health.

Case Study : In a trial involving dairy cattle, the administration of this compound as a feed additive resulted in a 30% reduction in mastitis incidence over six months (Jones et al., 2021).

Safety and Regulatory Aspects

While this compound has beneficial applications, safety assessments are crucial to ensure its safe use across different sectors.

Toxicology Studies

Research indicates that this compound has low toxicity when used appropriately. However, potential allergic reactions may occur in sensitive individuals.

Data Table 2: Toxicity Profile of this compound

Exposure RouteLD50 (mg/kg)Observations
Oral500Mild gastrointestinal irritation
Dermal>2000No significant adverse effects

作用機序

クロロキシンの作用機序には、静菌性、静真菌性、抗原虫性があります。クロロキシンは、細胞プロセスを阻害することによって、グラム陽性菌および一部のグラム陰性菌の増殖を抑制します。 クロロキシンは、表皮の有糸分裂活性を遅らせる可能性があり、フケや脂漏性皮膚炎に関連する過剰な角質剥離を抑制します . クロロキシンは、細菌においてSOS-DNA修復を誘導するため、細菌細胞に対して遺伝毒性がある可能性があります .

類似化合物との比較

クロロキシンは、クロロキンやヒドロキシクロロキンなどの他のキノリン誘導体と類似しています。クロロキシンは、フケや脂漏性皮膚炎の治療に特異的に使用されるという点で独特です。他の類似化合物には、次のようなものがあります。

クロロキシンのユニークな点は、その特異的な抗菌性と抗真菌性であり、皮膚科学における局所適用に適しています .

生物活性

Chloroxine, chemically known as 5-chloro-8-hydroxyquinoline, is a compound that has garnered attention for its biological activities, particularly in the context of cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

This compound belongs to the hydroxyquinoline family and exhibits various biological activities, including antibacterial and antifungal properties. Its mechanism of action is primarily attributed to its ability to chelate metal ions, which can disrupt cellular processes in microorganisms and cancer cells alike.

Key Mechanisms:

  • Metal Ion Chelation : this compound binds to metal ions such as zinc and copper, which are essential for various enzymatic reactions in cells. This chelation disrupts metabolic pathways, leading to cell death in susceptible organisms.
  • DNA Damage Induction : Recent studies indicate that this compound can enhance the cytotoxic effects of platinum-based chemotherapeutics (e.g., cisplatin) by overriding DNA damage tolerance mechanisms in cancer cells. This leads to increased DNA damage and apoptosis in resistant ovarian cancer cells .

Efficacy in Cancer Treatment

This compound has shown promising results in preclinical studies, particularly concerning platinum-resistant high-grade serous ovarian cancer (HGSC).

Case Study Highlights:

  • Study Design : A drug screening involving 1177 FDA-approved drugs identified this compound as a potential agent to restore sensitivity to platinum chemotherapy in HGSC models.
  • Findings : Co-treatment with this compound and carboplatin resulted in significant tumor suppression over four months compared to carboplatin alone, which only provided a transient response .

Table 1: Summary of this compound's Effects on Ovarian Cancer Models

Treatment CombinationTumor Volume ChangeDuration of Effect
Carboplatin AloneTumor regrowthTransient
This compound + CarboplatinMaintained at baseline> 4 months

Antimicrobial Activity

This compound also displays notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains.

Research Findings:

  • In a study examining this compound-conjugated silver nanoflowers, the combination demonstrated enhanced antimicrobial activity compared to this compound alone. This suggests that conjugation with nanoparticles can improve the efficacy of traditional antibiotics .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Clinical Implications and Future Directions

Given its dual role as an anticancer agent and an antimicrobial compound, this compound presents a unique opportunity for therapeutic applications. The ability to restore sensitivity to platinum-based therapies in resistant cancers could significantly impact treatment protocols for ovarian cancer patients.

Potential Applications:

  • Combination Therapy : this compound may be integrated into treatment regimens for patients with platinum-resistant cancers.
  • Antimicrobial Stewardship : Its use in conjunction with nanoparticles could lead to new formulations that enhance efficacy against resistant bacterial strains.

特性

IUPAC Name

5,7-dichloroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFKMLRRRCGAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022801
Record name Chloroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chloroxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015373
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.38e-01 g/L
Record name Chloroxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015373
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Although the mechanism of action is not understood, chloroxine may slow down mitotic activity in the epidermis, thereby reducing excessive scaling associated with dandruff or seborrheic dermatitis of the scalp. Chloroxine induces SOS-DNA repair in E. coli, so chloroxine may be genotoxic to bacteria.
Record name Chloroxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

773-76-2
Record name Chloroxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroxine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloroxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name chloroxine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name chloroxine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Quinolinol, 5,7-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chloroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dichloroquinolin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8BD50I8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chloroxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015373
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

179.5 °C
Record name Chloroxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chloroxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015373
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloroxine
Reactant of Route 2
Reactant of Route 2
Chloroxine
Reactant of Route 3
Reactant of Route 3
Chloroxine
Reactant of Route 4
Reactant of Route 4
Chloroxine
Reactant of Route 5
Reactant of Route 5
Chloroxine
Reactant of Route 6
Chloroxine
Customer
Q & A

Q1: What are the known targets of chloroxine?

A1: this compound has been shown to interact with several targets, including:

  • Kappa-type opioid receptor (OPRK1): this compound acts as an agonist of OPRK1, potentially contributing to its synergistic effect with carboplatin in chemo-resistant ovarian cancer cells. []
  • Histamine receptor 2 (HRH2): this compound blocks HRH2, suggesting a potential role in modulating gastric acid secretion. [, ]
  • Cystathionine beta synthase (CBS): this compound inhibits CBS enzymatic activity, highlighting its potential therapeutic role in CBS-related disorders. []
  • PI3K/AKT/mTOR signaling pathway: this compound has been shown to inhibit this pathway, contributing to its potential anti-cancer effects in pancreatic cancer. []

Q2: How does this compound interact with the kappa-type opioid receptor (OPRK1) and what are the downstream effects?

A2: While the exact binding mechanism remains to be elucidated, studies using OPRK1 agonists and antagonists suggest that this compound binds to and activates OPRK1. [] This activation, in combination with carboplatin, leads to increased cell death in chemo-resistant ovarian cancer cells. [] The specific downstream signaling pathways involved require further investigation.

Q3: How does the interaction of this compound with HRH2 differ from other HRH2 blockers?

A3: Traditional HRH2 blockers interact with both ends of the HRH2 binding site. [] In contrast, this compound appears to bind to only one end, engaging with either the D98/Y250 or T190/D186 region. [] This unique binding mode may contribute to its distinct pharmacological profile.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C9H5Cl2NO, and its molecular weight is 214.04 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, several studies have utilized spectroscopic techniques to characterize this compound and its interactions with biological targets. These techniques include:

  • UV-Visible Spectroscopy: Used to study the interaction of this compound with silver nanoparticles [, ] and to develop analytical methods for its quantification. [, ]
  • Fluorescence Spectroscopy: Employed to investigate the binding of this compound to proteins like human serum albumin (HSA) [] and hemoglobin. [] It has also been used for the development of sensitive analytical methods. [, ]
  • Circular Dichroism Spectroscopy: Utilized to evaluate the impact of this compound on the secondary structure of proteins like hemoglobin [] and cytochrome c. []

Q6: How do structural modifications of this compound impact its activity?

A6: Studies on this compound analogs reveal key structural features for activity:

  • 8-Hydroxyquinoline core: This structure is essential for the activity of this compound and its analogs. [, , ]
  • Dihalogenation: Compounds with dihalogenation at the C5 and C7 positions of the 8-hydroxyquinoline ring, particularly chlorine, exhibit potent antifungal activity against Candida auris. [, ]
  • Substitution at other positions: Minor modifications to the this compound structure can abolish its activity against Burkholderia thailandensis. [, ] This suggests a specific interaction with a target and highlights the importance of the specific substitution pattern for activity.

Q7: Are there any formulation strategies to improve this compound's stability, solubility, or bioavailability?

A7: Research highlights the use of nanoformulations to enhance this compound's properties:

  • Nanocrystalline formulations: Nanocrystalline this compound displays broad-spectrum antimicrobial activity and improved skin tolerability in mice. []
  • This compound-conjugated silver nanoflowers: This formulation demonstrates promising antimicrobial activity and wound healing properties. []

Q8: What is the in vitro efficacy of this compound against various pathogens?

A8: this compound exhibits in vitro activity against:

  • Bacteria: Burkholderia thailandensis, Burkholderia pseudomallei, Staphylococcus aureus (including methicillin-resistant strains). [, , ]
  • Fungi: Candida auris and other Candida species. [, , ]

Q9: What animal models have been used to study the efficacy of this compound?

A9:

  • Mouse model of skin irritation: Used to assess the tolerability of nanocrystalline this compound. []
  • Mouse model of cutaneous wound healing: Employed to evaluate the wound healing potential of this compound-conjugated silver nanoflowers. []
  • Mouse model of ovarian cancer: Used to study the effect of this compound in combination with carboplatin on tumor growth. []

Q10: What are the known mechanisms of resistance to this compound?

A10: In Candida auris, resistance to clioquinol (a this compound analog) has been linked to mutations in:

  • CAP1: A transcriptional regulator that, when mutated, upregulates the drug transporter MDR1. [, ]
  • CDR1: A drug transporter involved in efflux. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。